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Compound of Interest

Compound Name: 1,3-Dibromopentane

Cat. No.: B3190459

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-
dibromopentane (CAS No: 42474-20-4), a halogenated alkane with potential applications in
organic synthesis and as a building block in medicinal chemistry. This document presents
available mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared
(IR) spectroscopic data, detailed experimental protocols, and visualizations of analytical
workflows and fragmentation pathways to support research and development activities.

Introduction

1,3-Dibromopentane (CsH10Br2) is a difunctionalized aliphatic compound. Understanding its
structural and electronic properties through spectroscopic analysis is crucial for its application
in synthesis and drug design. This guide summarizes its mass spectrometry (MS), predicted H
and 3C NMR, and predicted IR spectroscopic characteristics.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 1,3-
dibromopentane in a structured format.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,3-dibromopentane has been obtained from the
NIST WebBook.[1][2] The data reveals characteristic fragmentation patterns for this molecule.
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The table below summarizes the major peaks observed in the mass spectrum.

m/z Relative Intensity (%) Plausible Fragment
29 100.0 [C2Hs]*

41 95.7 [C3Hs]*

55 45.2 [CaH7]*

71 18.2 [CsHa1]*

149 85.9 [CsH10Br]* - HBr
151 85.9 [CsH10BI]* - HBr
228 1.1 [M]* (7°Br, 7°Br)

230 2.2 [M]* (7°Br, 81Br)

232 1.1 [M]* (®1Br, 81Br)

Note: The molecular ion peak is of very low abundance, which is common for alkyl bromides
that readily undergo fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Disclaimer: The following NMR data are predicted based on established chemical shift
principles and data from similar alkyl halides, as experimentally verified public domain spectra
were not available at the time of this report.

'H NMR (Predicted, 500 MHz, CDCls)
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Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~4.1-4.3 Multiplet 1H H-3
~3.4-3.6 Multiplet 2H H-1
~2.2-24 Multiplet 2H H-2
~1.8-2.0 Multiplet 2H H-4
~1.0 Triplet 3H H-5

13C NMR (Predicted, 125 MHz, CDCls)

Chemical Shift (8, ppm) Assignment
~55-60 C-3
~40 - 45 C-1
~35-40 C-2
~25-30 C-4
~10-15 C-5

Infrared (IR) Spectroscopy (Predicted)

Disclaimer: The following IR data are predicted based on characteristic vibrational frequencies

of functional groups present in the molecule, as experimentally verified public domain spectra

were not available at the time of this report.

Frequency Range (cm™?) Intensity Vibrational Mode

2960 - 2850 Strong C-H (alkane) stretching
1465 - 1450 Medium CHz bending (scissoring)
1380 - 1370 Medium CHs bending (umbrella)
650 - 550 Strong C-Br stretching
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Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
sample such as 1,3-dibromopentane.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1,3-dibromopentane in ~0.6 mL of
a deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the instrument to optimize magnetic field homogeneity.

o Acquire a standard one-pulse *H NMR spectrum with a 90° pulse angle.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220
ppm).

o Alonger acquisition time and a greater number of scans are typically required due to the
low natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place a single drop of 1,3-dibromopentane
between two salt plates (e.g., NaCl or KBr) to form a thin film.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Place the sample assembly in the instrument's sample holder.

[¢]

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

[e]

The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass
spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe.
The sample is vaporized in the ion source.

« |onization: Bombard the gaseous molecules with a beam of high-energy electrons (typically
70 eV) to induce ionization and fragmentation.

o Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible
fragmentation pathway for 1,3-dibromopentane.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b3190459?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation
1,3-Dibromopentane
x—/

Spectroscopic Analysis

IR Spectroscopy [<— | Mass Spectrometry | > NMR (Slae(ég))scopy
%
Data Interpretati
VA v V)
Structural Elucidation Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 1,3-Dibromopentane.
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Caption: Plausible MS Fragmentation of 1,3-Dibromopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Dibromopentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3190459#spectroscopic-data-of-1-3-
dibromopentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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